molecular formula C13H12N4OS B5611162 4-amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile

4-amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile

Cat. No. B5611162
M. Wt: 272.33 g/mol
InChI Key: PMXVBCNUBUFOPV-UHFFFAOYSA-N
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Description

4-Amino-2-[(2-phenoxyethyl)thio]-5-pyrimidinecarbonitrile belongs to a class of compounds with notable significance in medicinal chemistry. Although specific details on this compound are scarce, related pyrimidine derivatives have been studied extensively for their potential biological activities and chemical properties.

Synthesis Analysis

Synthesis of related pyrimidine derivatives often involves multi-component reactions and can utilize environmentally friendly methods. For example, Tiwari et al. (2016) reported the ultrasound-mediated one-pot synthesis of pyrimidine derivatives, emphasizing the environmentally friendly and convenient nature of the process (Tiwari et al., 2016).

Molecular Structure Analysis

Pyrimidine derivatives' molecular structures can be characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. For instance, the structure of a related pyrimidine compound was characterized using these methods by Yang et al. (2014) (Yang et al., 2014).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, forming different derivatives with diverse biological activities. Tiwari et al. (2015) demonstrated the synthesis of thiadiazolo[3,2-a]pyrimidine derivatives, highlighting the chemical versatility of pyrimidine-based compounds (Tiwari et al., 2015).

Physical Properties Analysis

Physical properties like solubility, melting point, and crystalline structure are crucial for understanding these compounds' behavior. Studies such as those by Wang et al. (2015) on polyimides derived from pyrimidine analogs provide insights into the physical properties of these materials (Wang et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are essential for potential applications in drug design. Afifi et al. (2013) explored the tautomerism and vibrational assignment of a pyrimidinecarbonitrile, shedding light on its chemical behavior (Afifi et al., 2013).

properties

IUPAC Name

4-amino-2-(2-phenoxyethylsulfanyl)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-8-10-9-16-13(17-12(10)15)19-7-6-18-11-4-2-1-3-5-11/h1-5,9H,6-7H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXVBCNUBUFOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCSC2=NC=C(C(=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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